

Chloroacetamide Compounds: A Technical Guide on Their Discovery and Scientific Evolution

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Compound of Interest

Compound Name: *2-chloro-N-propylacetamide*

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Abstract

Chloroacetamide and its derivatives represent a versatile class of chemical compounds with a rich history of application across various scientific disciplines. Initially recognized for their utility as synthetic intermediates, their role has expanded significantly over the decades, establishing them as crucial components in agrochemicals, pharmaceuticals, and as covalent probes in chemical biology. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving applications of chloroacetamide compounds. It details key synthetic methodologies, mechanisms of action, and presents quantitative data and experimental protocols to support researchers in their work. Visualizations of synthetic pathways and biological mechanisms are provided to facilitate a deeper understanding of their function.

Discovery and Early History

The first synthesis of chloroacetamide (2-chloroacetamide) is noted to have occurred in the early 20th century during broader investigations into acyl halides and their amide derivatives.^[1] While a specific individual or year of discovery is not prominently documented in readily available literature, the foundational chemistry was established through the reaction of chloroacetyl chloride with ammonia.^{[1][2]} Early synthetic procedures also involved the

ammonolysis of chloroacetic acid esters, such as ethyl chloroacetate, with aqueous ammonia, a method that is still referenced in modern organic synthesis.[2][3][4]

These early methods, however, faced challenges with side reactions due to the reactivity of the chlorine atom, leading to the formation of by-products like ammonium chloride and amino acetic acid.[5] This necessitated additional purification steps to obtain pure chloroacetamide.[5] A significant improvement came with the use of anhydrous ammonia, which minimized the formation of these by-products and resulted in higher yields of a purer product.[5]

Initially, chloroacetamide was primarily utilized as a chemical intermediate in the synthesis of other compounds, including dyes and pharmaceuticals.[1][6] Its bifunctional nature, possessing both a reactive alkyl chloride and an amide group, made it a valuable building block in organic synthesis.[4]

Evolution into Agrochemicals: The Herbicide Revolution

A pivotal moment in the history of chloroacetamide compounds came in the mid-20th century with the concerted effort to discover new herbicides. In the early 1950s, a research program at Monsanto began screening various chemical compounds for herbicidal activity.[7] The primary goal was to find a compound effective against grass weeds.[7]

By 1953, several N-substituted derivatives of α -chloroacetamide were identified as potent pre-emergence herbicides against grasses.[7] This led to the development and commercialization of the first chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), sold under the trademark Randox, with its first commercial sale in 1956.[7] This marked a significant breakthrough in chemical weed control, particularly for major crops like corn and soybeans.[7]

The success of CDAA spurred further research into other N-substituted chloroacetamides, leading to the development of a major class of herbicides that includes well-known compounds like alachlor, acetochlor, and S-metolachlor.[7][8] These herbicides function by inhibiting the biosynthesis of very-long-chain fatty acids in susceptible plants.[8][9]

Chloroacetamides in Modern Research and Drug Discovery

The inherent reactivity of the chloroacetamide group with nucleophilic residues in proteins, particularly cysteine, has made it a valuable "warhead" for designing covalent inhibitors in drug discovery and chemical biology.[\[10\]](#) This electrophilic moiety can form a stable covalent bond with its target, leading to potent and often prolonged inhibition.

Covalent Inhibitors of Protein-Protein Interactions

A notable application is in the disruption of protein-protein interactions. For instance, a chloroacetamide fragment library was screened to identify new scaffolds for the covalent inhibition of the TEAD-YAP1 interaction, a key node in the Hippo signaling pathway, which is often dysregulated in cancer.[\[10\]](#) These compounds bind to a palmitate pocket in TEAD proteins and form a covalent bond with a conserved cysteine residue.[\[10\]](#)

Antiviral and Antifungal Agents

The chloroacetamide motif has also been incorporated into antiviral drug candidates. Recently, a new class of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication, was developed using a chlorofluoroacetamide (CFA) warhead.[\[11\]](#) One such compound, YH-6, demonstrated potent antiviral activity by forming a covalent bond with the catalytic Cys145 of the protease.[\[11\]](#)

Furthermore, chloroacetamide derivatives have shown significant promise as antifungal agents.[\[12\]](#)[\[13\]](#) Studies have demonstrated their effectiveness against various fungal pathogens, including *Candida* species, dermatophytes, and multi-resistant *Fusarium* strains.[\[12\]](#)[\[13\]](#) The compound N-4-bromophenyl-2-chloroacetamide (4-BFCA), for example, has shown fungicidal action and the ability to damage fungal cell structures.[\[13\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from the cited research, highlighting the potency and properties of various chloroacetamide compounds.

Table 1: Antifungal Activity of Chloroacetamide Derivatives

Compound	Fungal Species	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
Compound 2	Candida species	25-50	[12]
Compound 2	Dermatophytes	3.12-50	[12]
Compound 3	Candida species	25-50	[12]
Compound 3	Dermatophytes	3.12-50	[12]
Compound 4	Candida species	25-50	[12]
Compound 4	Dermatophytes	3.12-50	[12]

| 4-BFCA | Fusarium strains | 12.5–50 |[\[13\]](#) |

Table 2: Properties of a Chloroacetamide-based GPX4 Inhibitor (Analog of RSL3)

Compound	Property	Value	Reference
Compound 24	Plasma Stability (t_{1/2} in mouse plasma)	> 5 hours	[14]
RSL3 Analogs	Half-life in human plasma	> 4 hours (most analogs)	[14]

| RSL3 Analogs | Half-life in mouse plasma | < 6 hours |[\[14\]](#) |

Table 3: Herbicidal Application Rates and Efficacy

Herbicide	Crop	Application Timing	Effect on		Reference
			Late-Season Weed	Yield Loss (if applied alone)	
S-metolachlor /Acetochlor	Cotton	Pre-emergence only	Reduced up to 30%	Up to 56%	[8]
S-metolachlor/A cетоchlor	Cotton	Late post-emergence only	Reduced up to 53%	Up to 27%	[8]

| S-metolachlor/Acetochlor | Cotton | Multiple Applications | Maximized | Minimized | [8] |

Key Experimental Protocols

General Synthesis of Chloroacetamide from an Ester

This protocol is adapted from the historical methods of reacting an ester of chloroacetic acid with ammonia.[2][5]

Objective: To synthesize chloroacetamide via ammonolysis of ethyl chloroacetate.

Materials:

- Ethyl chloroacetate (1.75 moles)
- Chilled aqueous ammonia (sp. gr. 0.9)
- Ice-salt bath
- Round-bottomed flask with a mechanical stirrer
- Filtration apparatus
- Cold water

Procedure:

- Place 215 g (1.75 moles) of ethyl chloroacetate into a round-bottomed flask equipped with a mechanical stirrer.
- Surround the flask with an ice-salt bath to maintain a temperature between 0–5°C. Higher temperatures can lead to the formation of by-products.[2]
- Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.
- Continue stirring the solution in the cold bath for approximately 15 minutes.
- Add another 200 cc portion of aqueous ammonia and continue stirring for an additional 15 minutes.
- Allow the mixture to stand for 30 minutes to complete the reaction.
- Filter the resulting solid product with suction.
- Wash the collected chloroacetamide crystals with two 25-cc portions of cold water to remove residual ammonium chloride.
- Air-dry the final product. The expected yield is approximately 128–138 g.

Synthesis of N-Aryl Chloroacetamides

This protocol describes a general method for the N-acylation of anilines with chloroacetyl chloride.[15]

Objective: To synthesize N-aryl chloroacetamide derivatives.

Materials:

- Substituted aniline
- Chloroacetyl chloride
- Glacial acetic acid

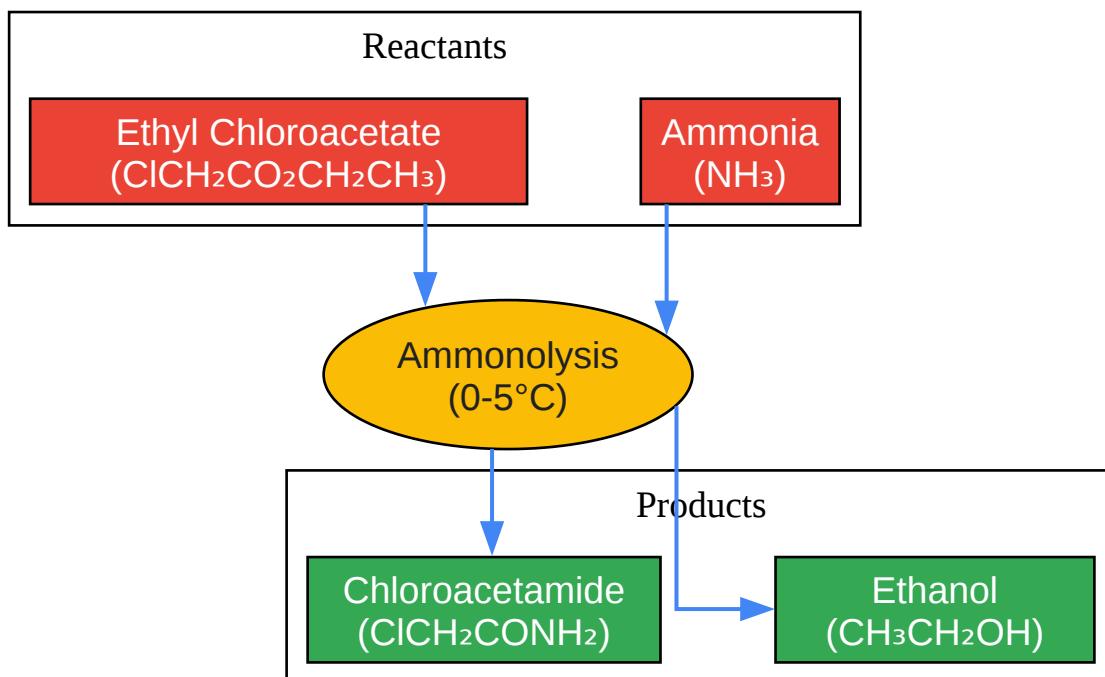
- Sodium acetate
- Ice bath
- Stirring apparatus

Procedure:

- Dissolve the substituted aniline (1 equivalent) in glacial acetic acid in a suitable reaction flask.
- Cool the mixture in an ice bath with continuous stirring.
- Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
- After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
- Add a saturated solution of sodium acetate to the reaction mixture to precipitate the product.
- Filter the precipitate, wash it thoroughly with water, and then dry it.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl chloroacetamide.

Visualizations of Pathways and Workflows

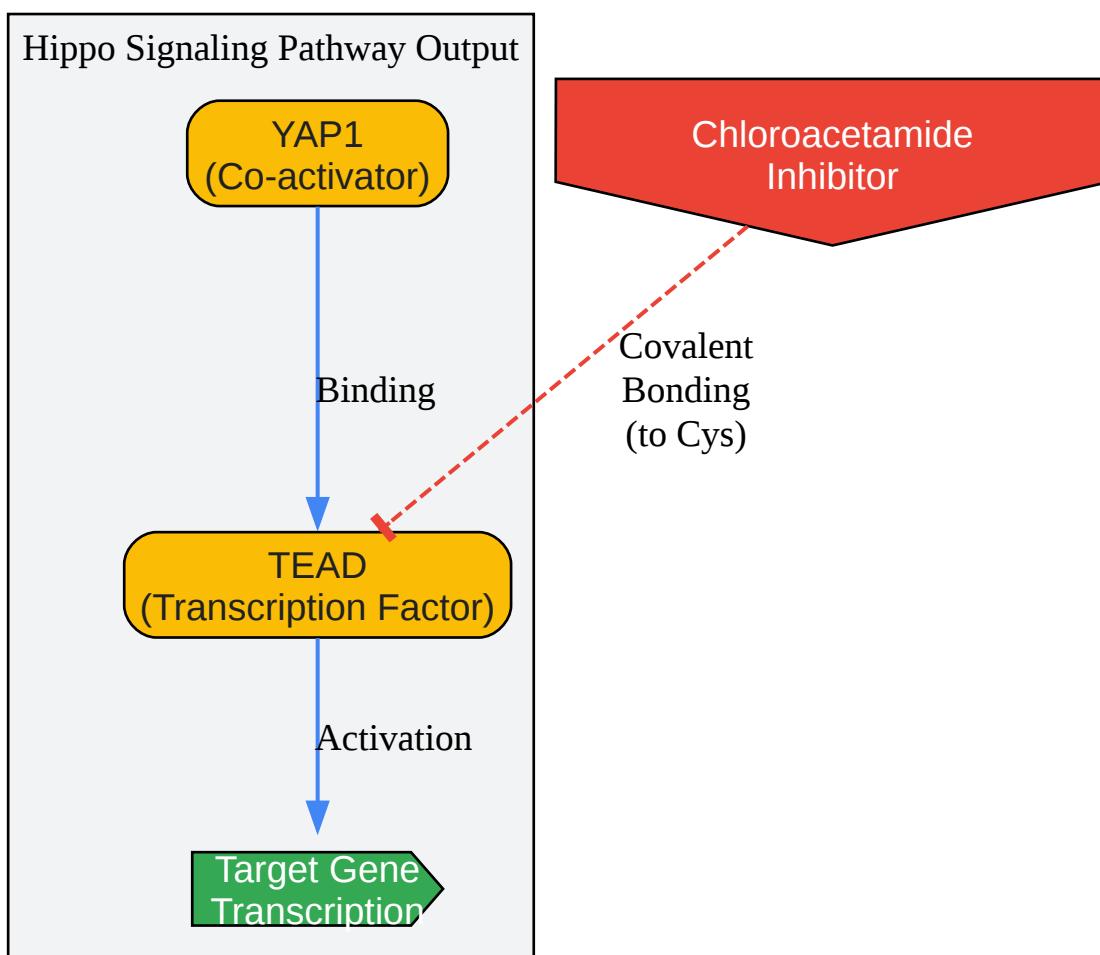
Synthesis of Chloroacetamide



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Caption: General synthesis of chloroacetamide via ammonolysis of ethyl chloroacetate.

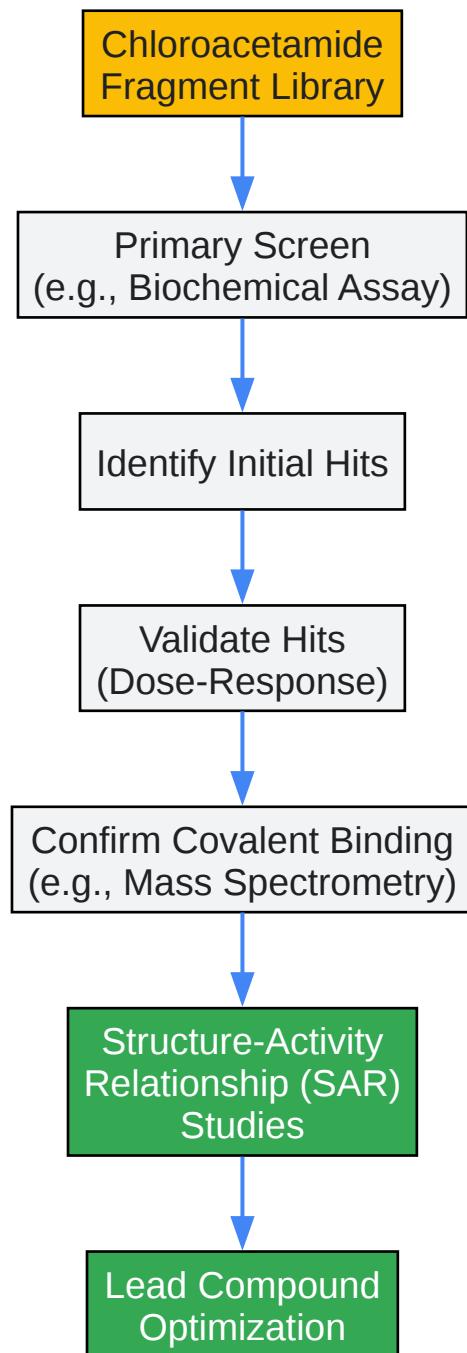
Covalent Inhibition of TEAD-YAP1 Interaction



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Caption: Covalent inhibition of the TEAD-YAP1 interaction by a chloroacetamide compound.

Experimental Workflow for Fragment Library Screening



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Caption: Workflow for screening a chloroacetamide fragment library for covalent inhibitors.

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